molecular formula C6H10OS B2456411 Thiepan-4-one CAS No. 22072-22-6

Thiepan-4-one

Cat. No.: B2456411
CAS No.: 22072-22-6
M. Wt: 130.21
InChI Key: FQCDOWQBRJYXCP-UHFFFAOYSA-N
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Description

Thiepan-4-one is a sulfur-containing heterocyclic compound with the molecular formula C6H10OS. It is characterized by a seven-membered ring structure with a ketone functional group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepan-4-one can be synthesized through several methods. One common approach involves the cyclization of 6-mercaptohexanoic acid under acidic conditions to form the thiolactone ring structure. Another method includes the oxidation of thiepan-4-ol using oxidizing agents such as chromium trioxide or potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Thiepan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Thiepan-4-one has a wide range of applications in scientific research:

Mechanism of Action

Thiepan-4-one can be compared with other sulfur-containing heterocycles such as thiochroman-4-one and thiepan-2-one:

    Thiochroman-4-one: Similar to this compound but with a benzene ring fused to the thiolactone ring. It exhibits different chemical reactivity and biological activities.

    Thiepan-2-one: A positional isomer of this compound with the ketone group at the second position.

Uniqueness: this compound is unique due to its seven-membered ring structure and the position of the ketone group, which imparts specific chemical reactivity and potential for diverse applications .

Comparison with Similar Compounds

Properties

IUPAC Name

thiepan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c7-6-2-1-4-8-5-3-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCDOWQBRJYXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22072-22-6
Record name thiepan-4-one
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